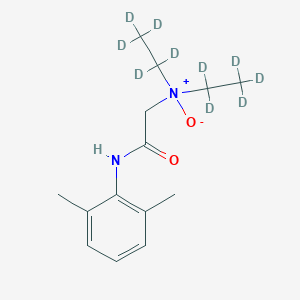

Lidocaine-d10 N-Oxide

Description

Fundamental Principles of Isotopic Labeling in Chemical and Biological Systems

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.org Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass. musechem.com This technique allows scientists to track the movement and transformation of molecules through chemical reactions or biological pathways. wikipedia.orgfiveable.me The labeled molecules are chemically similar to their native counterparts but are distinguishable by analytical instruments, serving as tracers without significantly altering the system under study. musechem.commetwarebio.com

The Rationale for Deuteration in Mechanistic and Quantitative Studies

Deuteration, the replacement of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H or D), is a widely used strategy in chemical research. One of the primary reasons for deuteration is to study reaction mechanisms through the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage requires a higher activation energy. unimi.it This difference in bond strength can lead to a slower reaction rate when a C-H bond cleavage is the rate-determining step, providing valuable insights into reaction mechanisms. nih.gov

Furthermore, deuteration is employed to enhance the metabolic stability of drug candidates. chinesechemsoc.org By strategically replacing hydrogens at sites susceptible to metabolic oxidation, the rate of metabolism can be slowed, which can improve pharmacokinetic properties. chinesechemsoc.org This approach has gained significant attention in drug design, particularly for protecting molecules from enzymatic degradation. unimi.it

Significance of Stable Isotopes as Analytical Tracers

Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and serve as excellent tracers in a variety of analytical applications. wikipedia.orgmetwarebio.com Their primary utility lies in their ability to be detected and differentiated from their lighter, more abundant counterparts by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me

In quantitative analysis, particularly using mass spectrometry, stable isotope-labeled compounds are considered the gold standard for internal standards. metwarebio.com The technique of isotope dilution mass spectrometry involves adding a known quantity of a stable isotope-labeled version of the analyte to a sample. Because the labeled standard is chemically identical to the analyte, it experiences the same extraction, ionization, and fragmentation efficiencies. By measuring the ratio of the natural analyte to the labeled internal standard, highly accurate and precise quantification can be achieved. metwarebio.comnih.govspringernature.com This makes stable isotope tracers indispensable for metabolic flux analysis, pharmacokinetic studies, and environmental monitoring. fiveable.menih.govhutton.ac.uk

Overview of N-Oxidation in Drug Metabolism and Environmental Fate

N-oxidation is a significant metabolic pathway for many compounds containing tertiary amine functional groups, particularly pharmaceuticals. tandfonline.comhyphadiscovery.com This process involves the addition of an oxygen atom to the nitrogen, forming an N-oxide. tandfonline.com The resulting N-oxides are typically more polar and water-soluble than the parent amine. While often a detoxification pathway, some N-oxide metabolites can exhibit their own pharmacological activity or, in some cases, be associated with adverse reactions. tandfonline.comhyphadiscovery.comnih.gov

Enzymatic and Abiotic Pathways of N-Oxide Formation

The formation of N-oxides in biological systems is primarily mediated by enzymes. Two major enzyme systems are responsible for this transformation:

Cytochrome P450 (CYP) enzymes : This superfamily of heme-containing monooxygenases is a key player in the metabolism of a vast array of xenobiotics. While primarily known for C-hydroxylation, CYPs can also catalyze the N-oxidation of tertiary amines. tandfonline.comtandfonline.com

Flavin-containing monooxygenases (FMOs) : These enzymes are particularly important for the N-oxidation of nucleophilic heteroatom-containing compounds, including many tertiary amine drugs. nih.gov Unlike CYPs, FMOs are not easily induced or inhibited, leading to more predictable metabolic profiles for their substrates.

Beyond enzymatic reactions, N-oxide formation can also occur through abiotic pathways, especially in environmental contexts. These chemical processes can involve reactions with various oxidants. For instance, hydroxylamine (B1172632) (NH₂OH) and nitrite (B80452) (NO₂⁻), which are intermediates in the nitrogen cycle, can participate in abiotic reactions that produce nitrous oxide (N₂O). frontiersin.orgoup.com Studies have shown that the conversion of hydroxylamine to N₂O can be predominantly an abiotic process in soils. frontiersin.org Similarly, the electrochemical generation of reactive oxygen species has been shown to produce the N-oxide of lidocaine (B1675312), mimicking metabolic processes. nih.gov

Conformational and Reactivity Aspects of N-Oxide Structures

The introduction of an N-oxide functional group significantly alters the electronic and steric properties of the parent molecule. The N→O bond is a semipolar coordinate covalent bond, where the nitrogen's lone pair electrons are shared with the oxygen atom. tandfonline.com This creates a formal positive charge on the nitrogen and a negative charge on the oxygen, increasing the molecule's polarity and hydrogen bonding capability. nih.gov

The Role of Lidocaine-d10 N-Oxide in Advanced Research Applications

This compound is the deuterium-labeled form of Lidocaine N-oxide, a primary metabolite of the widely used local anesthetic, lidocaine. nih.govmedchemexpress.com Its primary role in advanced research is as an internal standard for the quantification of Lidocaine N-oxide in biological samples using isotope dilution mass spectrometry (LC-MS). caymanchem.com

In drug metabolism studies, accurately measuring the concentration of metabolites is crucial for understanding a drug's pharmacokinetic profile. The formation of Lidocaine N-oxide is a known in vivo metabolic pathway. nih.gov By using this compound as an internal standard, researchers can precisely and accurately quantify the levels of the endogenously formed Lidocaine N-oxide metabolite. The mass difference between the deuterated standard and the non-labeled metabolite allows for their distinct detection by a mass spectrometer, ensuring high selectivity and reliability in the analysis. caymanchem.com This makes this compound an essential analytical tool in pharmaceutical research and clinical chemistry. medchemexpress.commedchemexpress.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | 2-[di(ethyl-d5)amino]-N-(2,6-dimethylphenyl)-acetamide, N-oxide |

| CAS Number | 851528-10-4 pharmaffiliates.com |

| Molecular Formula | C₁₄H₁₂D₁₀N₂O₂ pharmaffiliates.com |

| Molecular Weight | 260.40 g/mol pharmaffiliates.com |

| Synonyms | N-Oxide Lidocaine-d10 medchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterio-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVXPJXUHRROBA-JKSUIMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[N+](CC(=O)NC1=C(C=CC=C1C)C)(C([2H])([2H])C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461335 | |

| Record name | Lidocaine-d10 N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851528-10-4 | |

| Record name | Lidocaine-d10 N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Isotopic Incorporation for Lidocaine D10 N Oxide

Chemical Synthesis of N-Oxide Derivatives

The conversion of the tertiary amine in the deuterated lidocaine (B1675312) precursor to its corresponding N-oxide is a crucial step. The N-oxide group can alter a molecule's properties, such as increasing water solubility or decreasing membrane permeability. nih.gov The synthesis of N-oxides from tertiary amines is a well-established transformation in organic chemistry. nih.gov

Several methodologies exist for the oxidation of tertiary amines, with peroxide-mediated and electrochemical reactions being particularly relevant.

Peroxide-Mediated Reactions: Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for N-oxidation. researchgate.net The reaction can be performed using H₂O₂ alone or in the presence of various catalysts to improve efficiency and selectivity. google.comresearchgate.net Common reagents include 30-35% hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). google.com The choice of solvent, such as methanol, ethanol, or dichloromethane, can influence the reaction outcome. google.com Catalytic systems, including those based on titanium silicalite (TS-1) or various rhenium and platinum complexes, have been developed to facilitate the oxidation with H₂O₂ under mild conditions, offering high yields and minimizing waste. researchgate.netorganic-chemistry.org For instance, the use of urea-hydrogen peroxide (UHP) provides a stable, inexpensive, and easily handled solid oxidant for converting nitrogen heterocycles to their N-oxides. organic-chemistry.org

Electrochemical Reactions: Electrochemical methods offer a high degree of control and can be a green alternative to chemical oxidants. Studies have shown that the N-oxide of lidocaine can be effectively generated through the electrochemical reduction of molecular oxygen. acs.orgnih.gov In this process, lidocaine is exposed to hydrogen peroxide that is generated in situ at a cathode. acs.orgnih.govrug.nl This method is biomimetic, simulating the oxidative drug metabolism carried out by Cytochrome P450 enzymes. nih.govrug.nl The direct oxidation of lidocaine at an anode typically results in N-dealkylation, whereas reaction with the cathodically generated H₂O₂ selectively produces the N-oxide. acs.orgnih.gov This highlights the ability of electrochemical systems to control reaction pathways by separating oxidative and reductive processes.

| Methodology | Oxidizing Agent/System | Key Features | Reference |

|---|---|---|---|

| Peroxide-Mediated | Hydrogen Peroxide (H₂O₂) | A common, inexpensive, and clean oxidant. Can be used with or without catalysts. | google.comresearchgate.net |

| Peroxide-Mediated | meta-Chloroperbenzoic Acid (m-CPBA) | A widely used peroxy acid for N-oxidation. | google.com |

| Peroxide-Mediated | Urea-Hydrogen Peroxide (UHP) | A stable, solid source of H₂O₂ that is easy to handle. | organic-chemistry.org |

| Electrochemical | In situ generated H₂O₂ at the cathode | Mimics metabolic pathways and allows for selective N-oxide formation by avoiding direct anode oxidation. | acs.orgnih.gov |

Achieving high selectivity and yield is paramount in the synthesis of N-oxides, especially for pharmaceutical standards. A key challenge is preventing the oxidation of other sensitive functional groups within the molecule or undesired side reactions like N-dealkylation. acs.orgnih.gov

Reaction selectivity can often be controlled by the choice of oxidant and reaction conditions. For molecules with multiple nitrogen atoms, selective N-oxidation can be achieved by leveraging differences in basicity. nih.gov For instance, a more basic (and therefore more nucleophilic) amine can be protected in situ by a Brønsted acid, allowing a less basic heteroaromatic nitrogen to be oxidized selectively. nih.gov

In electrochemical synthesis, selectivity is achieved by physically separating the anode and cathode, thereby preventing the direct oxidation of the amine at the anode which leads to N-dealkylation. acs.orgnih.gov The N-oxide is formed specifically through the reaction with H₂O₂ generated at the cathode. acs.org

Yield optimization involves systematically adjusting parameters such as temperature, reaction time, solvent, and the stoichiometry of the oxidant. The use of catalysts is a primary strategy for improving yields under milder conditions. researchgate.net For example, tungsten-exchanged hydroxyapatite (B223615) has been shown to be an effective catalyst for the N-oxidation of various tertiary amines with H₂O₂, resulting in excellent yields. researchgate.net Continuous flow reactors packed with catalysts like TS-1 have also been employed to enhance safety, efficiency, and yield for pyridine (B92270) N-oxide synthesis. organic-chemistry.org

Deuterium (B1214612) Labeling Procedures for Lidocaine Precursors

The incorporation of deuterium into the lidocaine molecule is a critical step for creating an effective internal standard for mass spectrometry-based quantification. Deuterium labeling, the replacement of hydrogen (¹H) with its stable isotope deuterium (²H or D), results in a compound that is chemically identical to the parent drug but has a higher mass. nih.govresearchgate.net This mass difference is easily detected by a mass spectrometer.

For Lidocaine-d10, the deuterium atoms are specifically incorporated into the two ethyl groups of the tertiary amine. A common strategy for achieving this is through the reductive amination of a suitable precursor. One documented synthesis of decadeuterolidocaine involves the alkylation of an amino amide intermediate with d₄-acetaldehyde and a deuterated reducing agent, sodium borodeuteride (NaBD₄). google.com

Following synthesis, it is crucial to determine the isotopic purity and the degree of deuterium enrichment in the final compound. rsc.orgrsc.org This evaluation confirms that the desired number of deuterium atoms has been incorporated and quantifies the percentage of the desired labeled species relative to partially labeled or unlabeled species. rsc.org

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose. rsc.orgrsc.org

Mass Spectrometry (MS): HR-MS can distinguish between the molecular ions of the fully deuterated compound (d10), partially deuterated species (d1 to d9), and the unlabeled compound (d0). nih.gov By analyzing the full scan MS data and integrating the extracted ion chromatograms for each isotopic species, the relative abundance of each can be determined, allowing for the calculation of the percent isotopic purity. rsc.org

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the structural integrity of the molecule and the specific sites of deuteration. rsc.org Since deuterium is not observed in ¹H NMR, the absence of signals corresponding to the ethyl group protons in the ¹H NMR spectrum of Lidocaine-d10 would confirm successful site-specific labeling.

| Isotopic Species | Theoretical m/z | Observed Relative Abundance (%) |

|---|---|---|

| Unlabeled (d0) | [M+H]⁺ | 0.1 |

| Partially Labeled (d1-d9) | [M+H+n]⁺ | 1.4 |

| Fully Labeled (d10) | [M+H+10]⁺ | 98.5 |

This table presents hypothetical data to illustrate the typical output of an isotopic enrichment analysis.

Purification and Isolation Techniques for Labeled Analogs

The final stage of the synthesis is the purification and isolation of the Lidocaine-d10 N-Oxide to ensure it is free from starting materials, reagents, solvents, and side products. High purity is essential for its application as an analytical standard.

Standard laboratory purification techniques are employed, often in combination, to achieve the required level of purity. ijddr.in These techniques separate compounds based on differences in their physical and chemical properties, such as polarity, solubility, and charge. iaea.org

Extraction: Liquid-liquid extraction is commonly used to separate the desired product from a reaction mixture. For the synthesis of lidocaine, the crude product is often extracted into an organic solvent, washed with aqueous solutions to remove impurities, and then isolated after evaporating the solvent. umass.edusandiego.edu For the N-oxide, which is more polar, extraction protocols may be modified to account for its increased water solubility.

Chromatography: This is a powerful technique for separating closely related compounds. iaea.org Reversed-phase high-performance liquid chromatography (HPLC) is frequently used for the final purification of pharmaceutical compounds and their labeled analogs. nih.gov In this method, the crude product is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used to elute the components. The N-oxide, being more polar than its parent amine, will have a different retention time, allowing for its effective separation.

Recrystallization/Precipitation: If the final product is a solid, recrystallization or precipitation can be an effective final purification step. This involves dissolving the crude product in a suitable solvent and then changing the conditions (e.g., cooling or adding an anti-solvent) to cause the pure compound to crystallize or precipitate out of the solution, leaving impurities behind. sandiego.edu

Following purification, the identity and purity of the final this compound product are confirmed using analytical techniques such as MS, NMR, and HPLC.

Advanced Analytical Characterization and Quantification of Lidocaine D10 N Oxide

Mass Spectrometric Methodologies

Mass spectrometry (MS) serves as the cornerstone for the structural elucidation and sensitive quantification of Lidocaine-d10 N-Oxide. Its ability to provide precise mass and structural information makes it an invaluable tool.

Liquid chromatography coupled with mass spectrometry is the premier technique for analyzing this compound in complex matrices. The chromatographic step separates the analyte from other compounds, after which the mass spectrometer provides detection and structural information. Electrospray ionization (ESI) is commonly used in positive ion mode, where the Lidocaine (B1675312) N-Oxide molecule is protonated to form the precursor ion [M+H]⁺. For Lidocaine N-Oxide, this corresponds to a mass-to-charge ratio (m/z) of approximately 251.1754. nih.gov

Tandem mass spectrometry (LC-MS/MS) is particularly powerful for quantification, offering high selectivity and sensitivity by monitoring specific fragmentation transitions of the analyte. uliege.be In a typical MS/MS experiment, the precursor ion is isolated and then fragmented to produce characteristic product ions.

Table 1: Illustrative LC-MS/MS Parameters for Lidocaine and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| Lidocaine | 235.2 | 86.6 | 1.9 |

| MEGX | 207.1 | 58.8 | 1.6 |

| GX | 179.0 | 122.0 | 1.8 |

Data derived from studies on lidocaine and its non-oxidized metabolites, illustrating typical parameters. uliege.behalocolumns.com

Collision-Induced Dissociation (CID) is the process used in tandem mass spectrometry to fragment the selected precursor ion. thomastobin.com For Lidocaine N-Oxide, the protonated molecule ([M+H]⁺) undergoes fragmentation upon collision with an inert gas. A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom, a process often referred to as deoxygenation. nih.gov This thermal fragmentation can be diagnostic for identifying N-oxide compounds and distinguishing them from hydroxylated metabolites. nih.gov

Another significant fragmentation pathway for lidocaine and its derivatives involves the cleavage of the amide bond, which typically produces a prominent product ion at m/z 86, corresponding to the diethylamino fragment [CH₂N(C₂H₅)₂]⁺. thomastobin.com The fragmentation pattern of Lidocaine N-Oxide is influenced by the collision energy applied. At lower energies, different fragments may be observed compared to higher-energy dissociation. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of an analyte. This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. For Lidocaine N-Oxide (C₁₄H₂₂N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated with high precision. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, can measure this mass with errors in the low parts-per-million (ppm) range, providing strong evidence for the compound's identity. massbank.eu

Table 2: High-Resolution Mass Spectrometry Data for Lidocaine N-Oxide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₂₂N₂O₂ |

| Precursor Ion | [M+H]⁺ |

| Theoretical Exact Mass | 250.16813 |

| Observed m/z | 251.1754 |

Data obtained from high-resolution mass spectral databases. nih.govmassbank.eu

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application to N-oxides like this compound presents significant challenges due to their inherent thermal lability. researchgate.net During conventional GC analysis, the high temperatures of the injector port can cause the N-oxide to degrade before it reaches the analytical column, leading to inaccurate quantification and potential misidentification. nih.gov

To overcome these challenges, specialized injection techniques can be employed. These include on-column injection (OCI) or the use of a programmable temperature vaporizer (PTV) inlet. nih.govnih.gov These methods introduce the sample into the column at a lower initial temperature, minimizing thermal stress on the analyte and preventing degradation. While GC-MS is not the standard method for N-oxide analysis, these advanced techniques make it a viable, albeit complex, option.

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry. Lidocaine-d10 is widely used as an internal standard for the quantification of lidocaine in biological fluids. caymanchem.comnih.gov The principle behind its use is that a deuterated standard is chemically identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization, but is distinguishable by its higher mass.

Following this principle, this compound is the ideal internal standard for the quantitative analysis of Lidocaine N-Oxide. medchemexpress.com By adding a known amount of this compound to a sample, any variability in sample extraction, handling, or instrument response can be corrected for, leading to highly accurate and precise quantification of the unlabeled Lidocaine N-Oxide metabolite. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Chromatographic Separation Science

The effective separation of this compound from its parent drug and other metabolites is critical for accurate analysis. High-performance liquid chromatography (HPLC) is the most common separation technique used. Reversed-phase chromatography, utilizing a C18 stationary phase, is frequently employed for this purpose. nih.govmdpi.com

The mobile phase composition is optimized to achieve good retention and peak shape. Typically, a mixture of an aqueous solvent (like water with a pH modifier) and an organic solvent (like acetonitrile or methanol) is used. uliege.be Since lidocaine and its metabolites are basic compounds, adjusting the mobile phase pH can significantly improve chromatographic performance. Operating at a neutral to slightly alkaline pH can result in better peak shape and increased retention. halocolumns.com Separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) to optimize the resolution of all compounds of interest within a reasonable analysis time. uliege.behalocolumns.com

Table 3: Example Chromatographic Conditions for Lidocaine and Related Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | ODS Hypersil (100x3.0mm) | Welchrom C18 (250x4.6mm, 5µm) | Acclaim RSLC C18 (100x2.1mm, 2.2µm) |

| Mobile Phase A | 0.01M Ammonium Acetate | 5.0mM Ammonium Acetate / 0.05% Formic Acid in Water | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | 5.0mM Ammonium Acetate / 0.05% Formic Acid in Methanol | Methanol with 0.1% Formic Acid |

| Elution Mode | Isocratic | Gradient | Gradient |

| Flow Rate | Varies | 1.0 mL/min | 200 µL/min |

Data compiled from various HPLC methods for lidocaine analysis. uliege.bemassbank.eumdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

The development of robust High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods is fundamental for the accurate quantification of this compound, often in the context of its parent compound, deuterated lidocaine. These methods are essential in pharmacokinetic studies and for monitoring in biological matrices. Method development typically centers on reversed-phase chromatography, which provides excellent separation for moderately polar compounds like N-oxides.

A common starting point involves a C18 stationary phase, valued for its hydrophobic interaction capabilities. The separation is then optimized by manipulating the mobile phase composition. researchgate.net A gradient elution is frequently employed, where the proportion of organic solvent to aqueous buffer is varied over the course of the analytical run. This is particularly effective for separating compounds with different polarities, such as the more polar N-oxide from the less polar parent lidocaine analog. innovareacademics.in For instance, a mobile phase could consist of an aqueous component like a phosphate or acetate buffer to control pH, and an organic modifier such as acetonitrile or methanol. researchgate.netmastelf.com The flow rate is optimized to achieve a balance between resolution and analysis time. phenomenex.com UPLC systems, utilizing smaller particle size columns (sub-2 µm), offer significant advantages by providing higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.

A typical HPLC method for a related compound, lidocaine, utilized a C18 column with a mobile phase of acetonitrile and monobasic potassium phosphate, demonstrating excellent linearity. nih.gov Such a method can be adapted for this compound, with adjustments to the gradient and pH to ensure baseline separation from potential metabolites and the parent compound.

Table 1: Example HPLC/UPLC Method Parameters for N-Oxide Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. innovareacademics.in |

| Mobile Phase A | Aqueous Buffer (e.g., 10-20 mM Ammonium Acetate or Potassium Phosphate, pH 3-7) | Controls analyte ionization and improves peak shape. derpharmachemica.com |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile, Methanol) | Elutes analytes from the column. derpharmachemica.com |

| Elution Mode | Gradient | Improves separation of compounds with varying polarities. innovareacademics.in |

| Flow Rate | 0.8 - 1.2 mL/min (HPLC), 0.3 - 0.6 mL/min (UPLC) | Optimized for best resolution and run time. innovareacademics.in |

| Column Temp. | 25 - 40°C | Affects viscosity and improves peak symmetry. innovareacademics.in |

| Detection | UV (e.g., 210-230 nm) or Mass Spectrometry (MS) | UV for quantification; MS for confirmation and enhanced sensitivity. nih.gov |

Gas Chromatography (GC) Methodologies

While HPLC is more common for N-oxide analysis due to their polarity and potential thermal lability, Gas Chromatography (GC) offers a viable alternative, particularly when coupled with a sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govnih.gov The successful analysis of this compound via GC hinges on the careful optimization of chromatographic conditions to prevent on-column degradation.

A key consideration is the potential for the N-oxide to thermally degrade back to the parent tertiary amine in the hot injector port. Therefore, optimizing the injector temperature is critical. A split/splitless injector is commonly used. rug.nl The separation is typically achieved on a capillary column with a stationary phase suitable for amine compounds, such as a low-to-mid polarity phase (e.g., 5% phenyl-methylpolysiloxane). japsonline.com

Studies on lidocaine have shown that its degradation products, including the N-oxide formed via oxidation, can be investigated using GC-FID. nih.gov A GC-based method was successfully developed and validated for determining lidocaine in pharmaceutical formulations, demonstrating the technique's utility. nih.gov For this compound, the use of a deuterated internal standard can help correct for any analytical variability. researchgate.net

Table 2: Example GC Method Parameters

| Parameter | Typical Condition | Purpose |

| Column | Capillary Column (e.g., Zebron DB) | Provides high-resolution separation. japsonline.com |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Injector Temp. | Optimized to minimize thermal degradation | Prevents conversion of N-oxide to parent amine. |

| Oven Program | Temperature gradient (e.g., ramp from 150°C to 250°C) | Separates analytes based on boiling points and column interaction. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantification; MS for structural confirmation. nih.gov |

Optimization of Mobile Phase Chemistry and Stationary Phases for N-Oxide Separation

The effective separation of N-oxides from their parent compounds by HPLC is critically dependent on the optimization of both the mobile and stationary phases. phenomenex.compharmaguru.co this compound is more polar than its parent amine, Lidocaine-d10, which governs the separation strategy in reversed-phase chromatography.

Stationary Phase Selection: The most common choice for stationary phases is alkyl-bonded silica, such as C18 or C8. innovareacademics.in These phases separate molecules based on hydrophobicity. The longer C18 chain offers greater retention for non-polar compounds, while C8 provides slightly less retention, which can be advantageous for reducing analysis time. The choice depends on the specific retention characteristics of the N-oxide and other components in the sample matrix.

Mobile Phase Chemistry Optimization:

pH Control: The pH of the aqueous component of the mobile phase is the most critical factor. mastelf.comphenomenex.com N-oxides and their parent tertiary amines are basic. Adjusting the pH to a value approximately 1-2 units below the pKa of the analytes ensures they are in their protonated, ionized form. This minimizes peak tailing and improves reproducibility. Buffers such as phosphate, formate, or acetate are used to maintain a stable pH. mastelf.com

Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) are adjusted to control retention time and resolution. pharmaguru.co Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure. mastelf.com A gradient elution, which involves changing the solvent ratio during the run, is highly effective for separating the polar N-oxide from the less polar parent compound. innovareacademics.in

Additives: Sometimes, ion-pairing agents are added to the mobile phase to improve the retention and peak shape of ionic compounds on reversed-phase columns.

By systematically adjusting these parameters, a chromatographer can develop a method that provides baseline separation of this compound from Lidocaine-d10 and other potential impurities or metabolites. innovareacademics.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation of Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the sites of deuteration and the presence of the N-oxide moiety. sci-hub.seresearchgate.net

In the ¹H NMR spectrum of non-deuterated lidocaine, signals corresponding to the two ethyl groups on the tertiary amine are clearly visible as a quartet and a triplet. asahilab.co.jp For Lidocaine-d10, which is deuterated on these two ethyl groups ([di(ethyl-d₅)amino]), these characteristic signals would be absent from the ¹H spectrum. caymanchem.com This absence serves as direct confirmation of the d10 labeling.

The formation of the N-oxide introduces significant changes in the chemical environment of the nuclei proximate to the oxidized nitrogen atom.

¹H NMR: Protons on the carbons alpha to the N-oxide group (the -CH₂- group adjacent to the nitrogen) will experience deshielding due to the electronegativity of the oxygen atom. This causes their signals to shift downfield (to a higher ppm value) compared to the parent Lidocaine-d10 molecule.

¹³C NMR: Similarly, the carbon atoms alpha to the N-oxide group will also be deshielded, resulting in a downfield shift in the ¹³C NMR spectrum. azom.com The ¹³C spectrum of lidocaine shows distinct resonances for all carbon atoms, and these shifts provide a fingerprint for the molecule's structure. azom.com

By comparing the ¹H and ¹³C NMR spectra of the synthesized this compound with those of the Lidocaine-d10 starting material and non-deuterated lidocaine standards, chemists can confirm the molecular structure with high confidence. sci-hub.seasahilab.co.jp

Analytical Method Validation and Performance Metrics

Assessment of Selectivity, Sensitivity, Linearity, Accuracy, and Precision

Validation is a formal process to confirm that an analytical method is suitable for its intended purpose. For the quantification of this compound, methods are typically validated according to guidelines from the International Conference on Harmonisation (ICH). researchgate.net

Selectivity: This is the ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov In the context of this compound, the method must demonstrate clear separation from the parent compound, Lidocaine-d10. This is typically shown by injecting a mixture of these compounds and observing distinct, well-resolved peaks.

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govresearchgate.net For lidocaine analysis using HPLC, reported LOQ values are often in the sub-µg/mL range, for instance, 0.8 µg/mL. researchgate.net

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scispace.com A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥0.999. nih.govijrrjournal.com For lidocaine, linearity has been demonstrated over ranges such as 20-100 µg/mL. ijrrjournal.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and analyzed. The percentage recovery is then calculated. Acceptable recovery is typically within 95-105%. derpharmachemica.comijrrjournal.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For a method to be considered precise, the %RSD is typically required to be less than 2%. derpharmachemica.com

Table 3: Typical Validation Performance Metrics for Lidocaine Analogs

| Parameter | Typical Acceptance Criteria/Value | Reference |

| Linearity (r²) | ≥ 0.999 | nih.govijrrjournal.com |

| Accuracy (% Recovery) | 95% - 105% | ijrrjournal.com |

| Precision (% RSD) | < 2% | derpharmachemica.com |

| LOD | e.g., 1.54 µg/mL | ijrrjournal.com |

| LOQ | e.g., 4.68 µg/mL | ijrrjournal.com |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of a quantitative analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. For this compound, these parameters are contextualized by its primary role as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

As a deuterated internal standard, this compound is intentionally introduced into samples at a known, constant concentration. Its purpose is to normalize variations in sample preparation and instrument response for the accurate quantification of the target analyte, such as lidocaine or its non-deuterated metabolites. Consequently, the determination of its own LOD and LOQ is not a primary objective of routine bioanalysis, as its concentration is maintained well above these limits to ensure a stable and reliable signal.

The true value of using a stable isotope-labeled internal standard like this compound lies in its ability to facilitate the sensitive and accurate determination of the LOD and LOQ for the actual target analytes. The co-elution and similar ionization behavior of the deuterated standard and the native analyte help to compensate for matrix effects and other sources of analytical variability, thereby enhancing the reliability of measurements at very low concentrations.

While specific LOD and LOQ values for this compound are not typically reported in literature, extensive research has been conducted to establish these limits for lidocaine and its primary active metabolite, monoethylglycinexylidide (B1676722) (MEGX), using advanced analytical techniques that often employ deuterated internal standards. These studies provide a clear indication of the sensitivity that can be achieved in various biological matrices.

Detailed Research Findings

Various analytical methods have been validated for the quantification of lidocaine and its metabolites in biological fluids such as plasma and serum. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors and, more prominently, LC-MS/MS are the most common techniques.

One robust LC-MS/MS method developed for the simultaneous determination of lidocaine and MEGX in serum reported a lower limit of quantification (LLQ) of 0.2 mg/L for both compounds. nih.gov This method utilized a simple protein precipitation for sample preparation and achieved high sensitivity and precision. nih.gov Another HPLC-MS/MS method established for determining lidocaine and its metabolites MEGX and glycinexylidide (GX) in human plasma reported LOQ values of 15.625 ng/mL for lidocaine and 1.5625 ng/mL for both MEGX and GX. sigmaaldrich.comresearchgate.net

An LC-MS/MS method for the simultaneous quantification of lidocaine and prilocaine in human plasma demonstrated an LOQ of 0.10 ng/mL for lidocaine. nih.gov Furthermore, a highly sensitive liquid chromatography-tandem mass spectrometry method for lidocaine in human plasma established an LOQ of 0.5 ng/mL. oup.com

For HPLC-based methods, one study reported a lower limit of quantitation of 50 ng/mL for lidocaine in human serum using UV detection. nih.gov Another RP-HPLC method for estimating lidocaine in various pharmaceutical dosage forms found the LOD and LOQ to be 1.54 µg/mL and 4.68 µg/mL, respectively. ijrrjournal.com

The data from these studies underscore the low levels at which lidocaine and its metabolites can be reliably quantified. The use of deuterated internal standards, such as Lidocaine-d10 or its N-oxide variant, is instrumental in achieving the precision and accuracy required for such sensitive measurements, particularly in complex matrices like plasma and serum where matrix effects can be significant. aptochem.comclearsynth.comkcasbio.comscispace.com

Data Tables

The following tables summarize the Limits of Detection (LOD) and Quantification (LOQ) for lidocaine and its metabolites as reported in various scientific studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Lidocaine

| Analytical Method | Matrix | LOD | LOQ | Citation |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | - | 0.10 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | - | 0.5 ng/mL | oup.com |

| LC-MS/MS | Human Plasma | - | 15.625 ng/mL | sigmaaldrich.comresearchgate.net |

| LC-MS/MS | Neonatal Plasma | - | 0.2 mg/L | nih.gov |

| HPLC-UV | Human Serum | - | 50 ng/mL | nih.gov |

| RP-HPLC | Pharmaceutical Formulation | 1.54 µg/mL | 4.68 µg/mL | ijrrjournal.com |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Lidocaine Metabolites

| Analyte | Analytical Method | Matrix | LOD | LOQ | Citation |

|---|---|---|---|---|---|

| Monoethylglycinexylidide (MEGX) | LC-MS/MS | Neonatal Plasma | - | 0.2 mg/L | nih.gov |

| Monoethylglycinexylidide (MEGX) | LC-MS/MS | Human Plasma | - | 1.5625 ng/mL | sigmaaldrich.comresearchgate.net |

| Glycinexylidide (GX) | LC-MS/MS | Human Plasma | - | 1.5625 ng/mL | sigmaaldrich.comresearchgate.net |

Investigating Metabolic and Abiotic Degradation Pathways

In Vitro Biotransformation Studies

In vitro models are essential for elucidating the metabolic pathways of xenobiotics without the complexities of a full biological system. Subcellular systems and metabolomic studies in animals have been instrumental in identifying the formation of Lidocaine (B1675312) N-Oxide.

The biotransformation of lidocaine is a complex process involving various enzymatic reactions, primarily in the liver. Studies utilizing subcellular fractions, such as the S9 fraction derived from bovine liver, have demonstrated the enzymatic conversion of lidocaine to Lidocaine N-Oxide. wur.nlnih.govresearchgate.net The S9 fraction contains a mixture of cytosolic and microsomal enzymes, including cytochrome P450, which is known to catalyze N-oxidation reactions. biosynth.com

In these in vitro systems, Lidocaine N-Oxide is identified as one of the metabolites alongside monoethylglycinexylidide (B1676722) (MEGX) and 2,6-dimethylaniline (DMA). wur.nlnih.govresearchgate.net While MEGX is considered an intermediate in the formation of DMA, the production of Lidocaine N-Oxide represents a separate metabolic pathway. wur.nlnih.govresearchgate.net The formation of the N-oxide was observed to increase over time in incubations with the S9 fraction, indicating a steady enzymatic process. researchgate.net

Table 1: In Vitro Metabolites of Lidocaine in Bovine Liver S9 Fraction

| Metabolite | Role/Observation |

| Lidocaine N-Oxide | Identified as a direct conversion product. wur.nlnih.govresearchgate.net |

| Monoethylglycinexylidide (MEGX) | Intermediate in the formation of DMA. wur.nlnih.govresearchgate.net |

| 2,6-dimethylaniline (DMA) | End-product in the in vitro system. wur.nlnih.govresearchgate.net |

Metabolomic studies in live animals confirm the in vitro findings. Lidocaine N-Oxide has been identified as a metabolite in dairy cows, where it was detected in milk and tissues. nih.gov In addition to Lidocaine N-Oxide, other metabolites identified in this study included MEGX, 3-OH-lidocaine, 4-OH-lidocaine, and 4-hydroxy-DMA. nih.gov The presence of Lidocaine N-Oxide in these biological matrices underscores its formation as part of the in vivo metabolism of lidocaine. Further studies have also developed methods for the quantification of lidocaine and its metabolites, including N-desethylated products, in dog and horse plasma. nih.govsemanticscholar.org

Chemical Degradation and Stability Profiling of Lidocaine-Derived N-Oxides

Forced degradation studies are crucial for understanding the chemical stability of a drug and for identifying potential degradation products that could form under various environmental conditions.

Lidocaine has been subjected to oxidative stress conditions to evaluate its stability. When exposed to hydrogen peroxide (H₂O₂), changes in the NMR spectrum of lidocaine hydrochloride were observed, indicating the formation of the N-oxide. nih.gov This suggests that the nitrogen groups within the lidocaine structure are susceptible to oxidation. nih.gov Research has also shown that lidocaine can impact the redox environment in biological tissues, leading to oxidative stress. nih.gov The formation of Lidocaine N-Oxide is a key outcome of oxidative degradation. nih.gov

Table 2: Oxidative Degradation of Lidocaine Hydrochloride

| Stress Condition | Observation | Degradation Product |

| Hydrogen Peroxide (H₂O₂) | Spectral changes in ¹H and ¹³C-NMR. nih.gov | N-oxide. nih.gov |

Lidocaine hydrochloride demonstrates considerable stability under various hydrolytic conditions. nih.gov However, under strong acidic conditions, transformations can occur. nih.gov Acid-induced degradation with hydrochloric acid (HCl) resulted in the formation of a secondary amine salt. nih.gov When a stronger acid, trifluoroacetic acid (TFA), was used, decomposition products were observed, indicating that the stability is pH-dependent and sensitive to the acidic medium employed. nih.gov In contrast, lidocaine was found to be very stable in alkaline conditions. nih.gov

The stability of lidocaine hydrochloride has been assessed under both photolytic and thermal stress. The compound was found to be highly stable when exposed to light at a wavelength of 365 nm for up to 72 hours. nih.gov Similarly, dry heat studies conducted at 120°C for 72 hours did not result in the formation of any degradation products. nih.gov These findings indicate that Lidocaine N-Oxide is unlikely to be formed under these specific photolytic and thermal stress conditions.

Table 3: Stability of Lidocaine Hydrochloride Under Physical Stress

| Stress Condition | Duration | Temperature/Wavelength | Result |

| Dry Heat | 72 hours | 120°C | No degradation products observed. nih.gov |

| Photolytic | 72 hours | 365 nm | No degradation products observed. nih.gov |

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a regulatory requirement essential for ensuring the safety and efficacy of pharmaceutical products. According to guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), a stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. oup.comscispace.com

The foundation of developing such a method lies in forced degradation studies, also known as stress testing. In these studies, the drug substance is subjected to a variety of harsh conditions to accelerate its decomposition. oup.comderpharmachemica.com This process helps to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method. derpharmachemica.com For Lidocaine, typical stress conditions include:

Acid and Alkali Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) to induce hydrolytic degradation. derpharmachemica.comderpharmachemica.com

Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), which is known to produce the N-oxide degradation product of Lidocaine. derpharmachemica.comnih.govresearchgate.net

Thermal Degradation: Exposing the drug to high temperatures to assess its stability under heat stress. oup.comnih.gov

Photodegradation: Exposing the drug to light (UV and visible) to evaluate its photostability. oup.comderpharmachemica.comnih.gov

Various analytical techniques are employed to separate and quantify Lidocaine from the degradants formed during these stress studies. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most common and powerful technique for this purpose. scispace.comderpharmachemica.comderpharmachemica.comnih.gov Other methods like Gas Chromatography with Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy are also utilized, often in a complementary role for structural elucidation and quantification. nih.govresearchgate.netbrieflands.com

| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Inertsil ODS-3 (250 mm x 4.6 mm, 5µm) | Phosphate buffer (pH 6.0) and Acetonitrile (55:45, v/v) | 1.7 mL/min | PDA at 220 nm | derpharmachemica.com |

| RP-HPLC | C18 Column | Acetonitrile and Potassium dihydrogen phosphate buffer (pH 5.5; 0.02 M) (26:74) | 1 mL/min | UV at 230 nm | scispace.com |

| RP-HPLC | Enable HPLC ODS C18 G (250 × 4.6 mm, 5 μm) | 20 mM Ammonium acetate buffer (pH 4.8) and Acetonitrile (65:35) | 1.0 mL/min | UV at 231 nm | derpharmachemica.com |

| GC-FID | Not Specified | Not Specified | Not Specified | Flame Ionization Detection | nih.govresearchgate.net |

Impurities and Degradation Product Characterization

Characterizing impurities and degradation products is a critical aspect of pharmaceutical development and quality control. These unwanted chemicals can arise during the synthesis, purification, storage, or formulation of the drug substance and may impact its safety and efficacy.

Lidocaine N-Oxide as a Defined Pharmaceutical Impurity (e.g., EP Impurity B)

Lidocaine N-Oxide is a well-known product of Lidocaine's oxidative degradation and metabolism. nih.govresearchgate.net Its significance is formally recognized in major pharmacopeias. Specifically, it is listed as Lidocaine EP Impurity B in the European Pharmacopoeia (EP). axios-research.comepichem.comlgcstandards.comlgcstandards.com As a defined impurity, it is used as a reference standard for the development and validation of analytical methods and for quality control applications during drug manufacturing. axios-research.com

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | 2-(diethyloxidoamino)-N-(2,6-dimethylphenyl)acetamide | epichem.comlgcstandards.com |

| Synonyms | Lidocaine N-Oxide, Lidocaine Hydrochloride Imp. B (EP) | epichem.comklivon.com |

| CAS Number | 2903-45-9 | axios-research.comepichem.comklivon.com |

| Molecular Formula | C₁₄H₂₂N₂O₂ | axios-research.comepichem.com |

| Molecular Weight | 250.34 g/mol | axios-research.comepichem.comklivon.com |

Analytical Strategies for Impurity Profiling and Quantification

A comprehensive analytical strategy is essential for the identification, profiling, and quantification of impurities like Lidocaine N-Oxide. The primary goal is to ensure that the levels of such impurities in the final drug product are below the established safety thresholds.

The cornerstone of impurity profiling is chromatography, with RP-HPLC being the most widely used technique due to its high resolution and sensitivity. derpharmachemica.comderpharmachemica.comsemanticscholar.org Methods are developed to achieve adequate separation between the main Lidocaine peak and the peaks of all potential impurities, including Impurity B. mac-mod.comhalocolumns.com The use of photodiode array (PDA) detectors allows for the simultaneous monitoring of multiple wavelengths and can provide preliminary information about the purity of each peak. derpharmachemica.com

Gas Chromatography (GC) , often with a flame ionization detector (GC-FID), offers an alternative separation technique. nih.govresearchgate.net For structural confirmation of unknown impurities or for definitive identification, spectroscopic methods are indispensable. NMR spectroscopy is particularly powerful for elucidating the chemical structure of degradation products formed during stress studies. nih.govresearchgate.net Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides molecular weight information and fragmentation patterns that are crucial for identification.

In this context, isotopically labeled compounds such as Lidocaine-d10 N-Oxide are invaluable. They are primarily used as internal standards in quantitative LC-MS assays. By adding a known amount of the deuterated standard to a sample, any variability in sample preparation or instrument response can be accurately corrected, leading to highly precise and accurate quantification of the non-deuterated Lidocaine N-Oxide impurity.

Environmental Dynamics and Remediation of Lidocaine N Oxide

Occurrence and Persistence in Aquatic Ecosystems

Lidocaine (B1675312) and its metabolites, including Lidocaine N-oxide, are now recognized as contaminants of emerging concern. mdpi.com Their continuous introduction into aquatic environments via treated and untreated wastewater poses potential risks to non-target organisms.

Wastewater treatment plants (WWTPs) are primary conduits for the entry of pharmaceuticals into surface waters. nih.gov Studies have consistently detected lidocaine and its metabolites in both the influent and effluent of WWTPs, indicating that conventional treatment processes are not entirely effective at their removal. uvm.edunih.gov

A study in Hesse, Germany, investigated the presence of lidocaine and its metabolites in WWTPs. nih.govresearchgate.net The results, summarized in the table below, show the detection of lidocaine in all analyzed influent and effluent samples. nih.gov While the metabolites monoethylglycinexylidide (B1676722) (MEGX) and 2,6-xylidine (2,6-DMA) were also targeted, they were not detected, suggesting their potential for rapid degradation in the sewer system or excretion at very low concentrations. researchgate.net

Table 1: Concentration of Lidocaine in German Wastewater Treatment Plant Influent and Effluent

| Analyte | Influent Concentration (ng/L) | Effluent Concentration (ng/L) |

|---|---|---|

| Lidocaine | Mean: 135 | Not specified |

| Max: Not specified | Not specified |

Data sourced from studies on German WWTPs. nih.govresearchgate.net

Another study identified WWTP effluents as significant sources of lidocaine in surface waters, with concentrations reaching up to 176 ng/L. nih.gov The concentration of these compounds in the receiving surface waters was found to be dependent on their levels in the WWTP effluents, the proportion of wastewater in the recipient water, the flow rate of the surface water, and the proximity to the discharge point. nih.gov This indicates a potential for the degradation of these compounds in surface waters. nih.gov Despite its potential for environmental degradation, lidocaine has been detected as far as 3 km downstream from a wastewater effluent release point, highlighting its potential for persistence, especially near discharge locations. uvm.edu

The presence of pharmaceutical residues, including lidocaine and its metabolites, in aquatic ecosystems can have detrimental effects on marine life. arviatechnology.com Although lidocaine has a low potential for bioaccumulation due to its low lipid solubility, its continuous presence can lead to what is known as pseudo-persistence. uvm.edunih.gov This constant exposure, even at low concentrations, can disrupt aquatic ecosystems. arviatechnology.com

Research has shown that pharmaceuticals can interfere with the chemical communication systems of aquatic organisms, which are vital for finding mates, locating food, and avoiding predators. knaw.nl Some of these chemical substances can mimic natural infochemicals, triggering unintended reactions, or block essential communication pathways. knaw.nl While specific long-term studies on the environmental impact of Lidocaine N-oxide are limited, the known effects of the parent compound, lidocaine, raise concerns. uvm.edu Studies have indicated that lidocaine can affect the growth and reproductive systems of aquatic organisms, posing a threat to their survival. arviatechnology.com

Advanced Oxidation Processes (AOPs) for Environmental Remediation

The incomplete removal of lidocaine and its metabolites by conventional wastewater treatment necessitates the development of more advanced and effective remediation technologies. Advanced Oxidation Processes (AOPs) are a promising set of techniques that utilize highly reactive oxygen species to break down persistent organic pollutants.

Ozonation is an AOP that has shown effectiveness in removing lidocaine from water. uvm.eduarviatechnology.com This process involves the use of ozone (O₃), a powerful oxidizing agent, to break down complex organic molecules into simpler, less harmful compounds. arviatechnology.com While ozonation can achieve high removal rates for parent pharmaceutical compounds, it is important to note that this does not always equate to complete mineralization. nih.gov Instead, the parent compounds are often transformed into new intermediate products. nih.govcsu.edu.audntb.gov.ua In some cases, these transformation products can be as persistent and toxic as the original compound, with a few even exhibiting higher toxicity. nih.gov

Forced degradation studies on lidocaine hydrochloride have demonstrated that oxidation with hydrogen peroxide leads to the formation of the N-oxide. nih.govresearchgate.netnih.gov

AOPs generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are the primary agents of degradation. These ROS are non-selective and can react with a wide range of organic compounds, including lidocaine and its N-oxide.

Electrochemical generation of ROS has been shown to effectively oxidize lidocaine, producing its known in vivo metabolites. nih.govrug.nlacs.org Direct oxidation at an anode can lead to N-dealkylation, while the reaction with hydrogen peroxide (H₂O₂), generated at the cathode, produces the N-oxide. nih.govrug.nlacs.org The catalytic activation of hydrogen peroxide, through processes like the Fenton reaction, can result in benzylic and aromatic hydroxylations, covering all known phase-I in vivo metabolites of lidocaine. nih.govrug.nlacs.org

The interaction of lidocaine with various ROS has been studied in cell-free systems. nih.gov At a concentration of 1 mM, lidocaine has been shown to inhibit the chemiluminescence of xanthine-xanthine oxidase and slightly suppress hypochlorous acid-induced chemiluminescence. nih.gov It also inhibits peroxynitrite-induced chemiluminescence. nih.gov Interestingly, lidocaine exhibits a biphasic effect on H₂O₂-induced chemiluminescence, showing inhibition at low concentrations and activation at higher concentrations. nih.gov

Biodegradation and Environmental Fate Studies

Lidocaine itself is not readily biodegradable. astrazeneca.com It exhibits a high degree of stability in various conditions, including alkaline, acidic, and oxidative environments, as well as against dry heat and photolytic degradation. nih.gov However, it has a reported half-life of 31 hours in surface waters, suggesting that some degradation does occur. researchgate.net The constant introduction of lidocaine into the water supply from excretion results in its pseudo-persistence, meaning it is continuously present despite having a relatively short half-life. nih.gov

Lidocaine's n-octanol/water partition coefficients suggest a tendency to remain in the water phase rather than accumulating in sewage sludge or aquatic organisms. mdpi.com The ecotoxicity of lidocaine metabolites, including the N-oxide, has not been extensively studied. astrazeneca.com Current environmental risk assessments often assume that the excreted metabolites have the same ecotoxicity as the parent lidocaine, which may not be an accurate representation of the true environmental risk. astrazeneca.com

Due to a lack of available scientific research on the environmental dynamics of Lidocaine-d10 N-Oxide, this article cannot be completed at this time. Searches for specific data on the biodegradability and environmental transformation products of this compound did not yield the necessary information to fulfill the requirements of the requested outline.

Scientific investigation into the environmental fate of pharmaceuticals and their metabolites is a growing field. However, specific studies focusing on the biodegradability of this compound in various environmental compartments, such as soil, water, and sediment, are not present in the currently available literature. Similarly, research identifying the potential transformation products of this compound under different environmental conditions is not available.

Further research is required to understand the environmental behavior and potential impact of this specific compound.

Future Directions and Emerging Research Avenues for Deuterated N Oxide Compounds

Integration of Advanced Omics Technologies

The comprehensive analysis of biological systems, known as omics, provides a powerful lens through which to understand the effects of deuterated N-oxide compounds. Integrating advanced omics technologies is poised to revolutionize our understanding of their biological interactions and metabolic fates. imec-int.comnih.gov

Metabolomics and Proteomics in Deuterated N-Oxide Research

| Omics Technology | Application in Deuterated N-Oxide Research | Potential Insights |

| Metabolomics | Tracing the metabolic pathways of deuterated N-oxides and their metabolites. metsol.com | Identification of novel metabolic pathways, assessment of metabolic stability, and understanding of off-target effects. |

| Proteomics | Identifying protein targets and downstream signaling pathways affected by deuterated N-oxides. | Elucidation of mechanisms of action, identification of biomarkers for efficacy and toxicity. |

| Genomics & Transcriptomics | Evaluating changes in gene and transcript expression in response to treatment. | Understanding the impact on cellular pathways and identifying potential resistance mechanisms. |

A key approach in this area is the use of deuterium (B1214612) oxide (D2O) labeling for global omics relative quantification. researchgate.netnih.gov This technique allows for the metabolic incorporation of deuterium into a wide range of biomolecules, enabling the precise measurement of changes in their abundance in response to a deuterated N-oxide compound. researchgate.netnih.gov This "Deuteromics" approach can provide a systems-level view of the biological impact of these compounds. metsol.com

Computational Chemistry and In Silico Modeling of N-Oxidation Reactions

Computational chemistry and in silico modeling have become indispensable tools for predicting and understanding the chemical and biological properties of molecules. researchgate.net These approaches are particularly valuable in the study of N-oxidation reactions, which are often central to the metabolism of nitrogen-containing compounds.

Density Functional Theory (DFT) calculations, for example, can be used to investigate the mechanisms of N-oxidation reactions and to predict the kinetic isotope effects of deuteration. nih.govrsc.org This allows researchers to anticipate how deuteration will affect the rate of metabolism and to design compounds with improved pharmacokinetic profiles. nih.govnih.gov

Key Parameters in In Silico Modeling of N-Oxidation

| Computational Method | Parameter | Significance for Deuterated N-Oxides |

| Quantum Mechanics (e.g., DFT) | Activation Energy Barriers | Predicts the kinetic stability of the C-D bond versus the C-H bond at the site of oxidation. rsc.orgscispace.com |

| Molecular Docking | Binding Affinity to Metabolizing Enzymes | Assesses how deuteration might alter the interaction with enzymes like cytochrome P450s. nih.gov |

| Molecular Dynamics Simulations | Conformational Changes | Explores how isotopic substitution influences the dynamic behavior of the molecule and its interactions. nih.gov |

By modeling these parameters, researchers can prioritize the synthesis of deuterated N-oxide candidates with the most promising metabolic stability and desired biological activity, thereby accelerating the drug discovery process. nih.govnih.gov

Novel Applications of Deuterated N-Oxides in Chemical Probe Development

The unique properties of deuterated compounds make them valuable tools in the development of chemical probes for studying biological systems. simsonpharma.com Deuterated N-oxides are being explored for several novel applications in this domain.

One promising area is the development of probes for studying the defect structures of oxide nanoparticles. rsc.org Deuterium probes can be used to quantify point defects near the surface and in the bulk of these materials with high sensitivity. rsc.org

Furthermore, deuterated N-oxides can serve as sensitive reporters in various analytical techniques. For instance, in mass spectrometry, the predictable mass shift upon deuteration aids in the elucidation of fragmentation patterns. scielo.br In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are commonly used, and site-specific deuteration of a molecule of interest can simplify complex spectra and provide detailed structural information. isowater.com

The development of deuterated N-oxides as chemical probes also extends to their use in studying redox signaling and oxidative stress. nih.gov Nitrone-based spin traps, such as derivatives of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), are used to detect reactive oxygen species (ROS). nih.govmdpi.com Deuteration of these probes can enhance their stability and sensitivity, allowing for more accurate detection of transient radical species in biological systems. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Lidocaine-d10 N-Oxide to ensure isotopic purity and structural integrity?

- Methodological Answer : Synthesis of this compound requires precise deuteration at the N-oxide position, typically achieved via catalytic exchange or custom deuterated precursor routes. Key steps include:

- Deuterium Source : Use of deuterated solvents (e.g., D₂O) or reagents (e.g., CD₃OD) to minimize isotopic dilution .

- Oxidation Control : Controlled oxidation of the tertiary amine group using H₂O₂ or ozone to form the N-oxide without side reactions .

- Purification : Chromatographic techniques (e.g., HPLC with deuterated mobile phases) to isolate the product and verify isotopic purity (>98% via mass spectrometry) .

- Validation : Cross-validation using ¹H-NMR to confirm deuterium incorporation and absence of protiated contaminants .

Q. How should researchers characterize the structural and isotopic purity of this compound using spectroscopic methods?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) to confirm molecular weight (M.W. 250.3367) and isotopic distribution. Compare with non-deuterated Lidocaine N-Oxide to verify +10 Da shift .

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR to detect residual protium signals; ²H-NMR for direct deuterium quantification. ¹³C-NMR and DEPT experiments to confirm carbon backbone integrity .

- Infrared Spectroscopy (IR) : Identify N-Oxide-specific peaks (e.g., N-O stretch ~1250 cm⁻¹) and compare with reference spectra .

Advanced Research Questions

Q. What methodological approaches are recommended for assessing the voltage-dependent sodium channel inhibition kinetics of this compound compared to its non-deuterated counterpart?

- Methodological Answer :

- Electrophysiological Assays : Use patch-clamp techniques on heterologously expressed NaV1.4 or neuronal NaV channels.

- Protocol : Apply this compound at varying concentrations (1 nM–100 µM) to assess use-dependent block. Compare IC₅₀ values with Lidocaine N-Oxide to evaluate deuterium effects on binding kinetics .

- Data Analysis : Fit dose-response curves using Hill equations. Report voltage-dependent parameters (e.g., V½ of inactivation) to quantify shifts in channel gating .

- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on ligand-receptor interactions, focusing on hydrogen bonding and hydrophobic interactions at the NaV channel pore .

Q. How can contradictory data regarding the metabolic stability of deuterated compounds like this compound be systematically analyzed and resolved?

- Methodological Answer :

- In Vitro Metabolism Studies :

- Hepatic Microsomes : Incubate this compound with human liver microsomes (HLM) and monitor degradation via LC-MS/MS. Compare half-life (t½) with non-deuterated controls to assess kinetic isotope effects (KIEs) .

- CYP450 Inhibition Assays : Identify metabolic pathways using isoform-specific inhibitors (e.g., CYP3A4, CYP2D6).

- Data Reconciliation : Use multivariate analysis to isolate variables (e.g., batch-to-batch isotopic purity, assay pH/temperature) that may contribute to discrepancies .

Q. What in silico and in vitro strategies are effective in evaluating the potential mutagenic risks associated with the N-Oxide moiety in this compound?

- Methodological Answer :

- (Q)SAR Modeling : Apply Leadscope’s expert-rule-based models to predict DNA reactivity. Focus on aromatic N-oxide structural alerts, but note that deuterated analogs may exhibit reduced mutagenicity due to altered metabolic activation .

- Ames Test : Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction). Compare mutagenic potency (revertants/µg) with non-deuterated Lidocaine N-Oxide .

Q. What steps are critical in ensuring the reproducibility of pharmacokinetic studies involving this compound in preclinical models?

- Methodological Answer :

- Standardized Protocols :

- Dosing : Administer via IV bolus or infusion at controlled rates (e.g., 2 mg/kg/min) to maintain consistent plasma levels.

- Sampling : Collect plasma/serum at fixed intervals (0, 5, 15, 30, 60 min) and stabilize samples with EDTA to prevent degradation .

- Analytical Rigor : Use validated UHPLC-MS/MS methods with deuterated internal standards (e.g., this compound-d₃) to minimize matrix effects .

- Data Reporting : Include raw data tables with peak areas, calibration curves (r² > 0.99), and inter-day precision (%CV <15%) in supplementary materials .

Data Presentation and Documentation

- Tables : Include isotopic purity, IC₅₀ values, and metabolic stability metrics in structured formats (e.g., Table 1: Comparative Pharmacokinetic Parameters of this compound).

- Supplemental Materials : Provide NMR/MS spectra, electrophysiological traces, and raw datasets in machine-readable formats (e.g., .csv, .mzML) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.